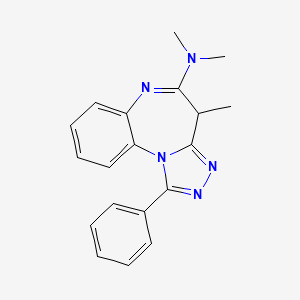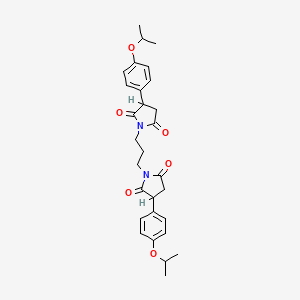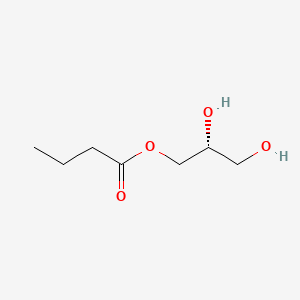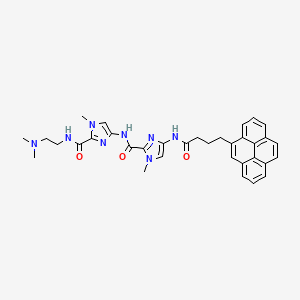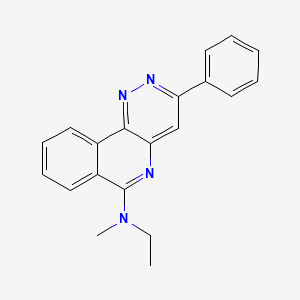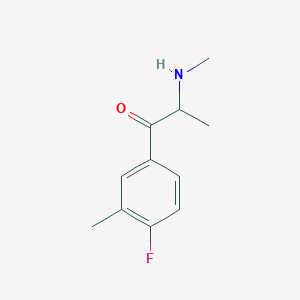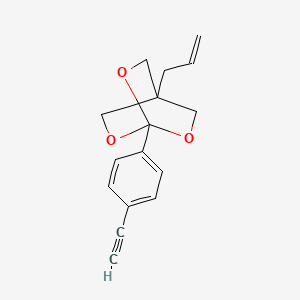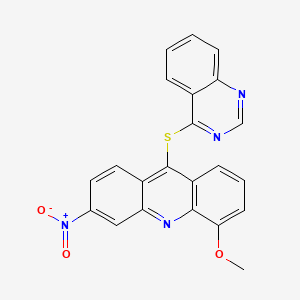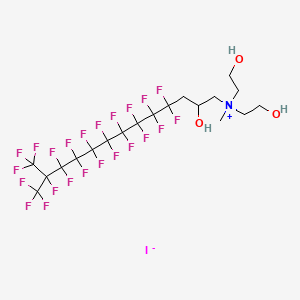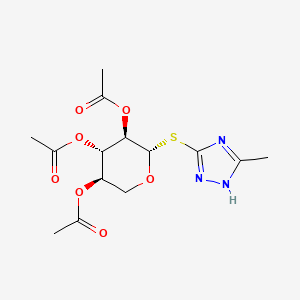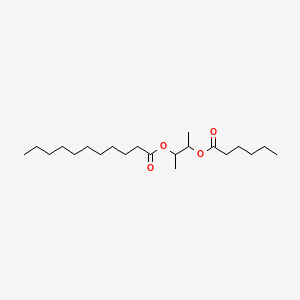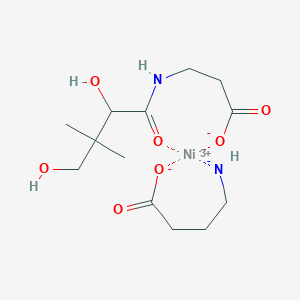
Nickel gamma-aminobutyratopantothenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel gamma-aminobutyratopantothenate is a complex compound with the molecular formula C13H23N2NiO7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nickel gamma-aminobutyratopantothenate typically involves the reaction of nickel salts with gamma-aminobutyric acid and pantothenic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel gamma-aminobutyratopantothenate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various ligands, including amines and phosphines, can be used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Nickel gamma-aminobutyratopantothenate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound is studied for its potential role in enzyme inhibition and as a model compound for studying nickel’s biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of advanced materials, including nickel-based alloys and coatings
Wirkmechanismus
The mechanism of action of nickel gamma-aminobutyratopantothenate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Nickel gamma-aminobutyratopantothenate can be compared with other similar compounds, such as:
Nickel gamma-aminobutyrate: Similar in structure but lacks the pantothenate moiety, leading to different chemical and biological properties.
Nickel pantothenate: Contains the pantothenate group but lacks the gamma-aminobutyric acid component, resulting in distinct reactivity and applications.
Nickel complexes with other amino acids: These compounds share some similarities but differ in their specific ligands and resulting properties
Eigenschaften
CAS-Nummer |
85625-89-4 |
|---|---|
Molekularformel |
C13H23N2NiO7 |
Molekulargewicht |
378.02 g/mol |
IUPAC-Name |
4-azanidylbutanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;nickel(3+) |
InChI |
InChI=1S/C9H17NO5.C4H8NO2.Ni/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3-1-2-4(6)7;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);5H,1-3H2,(H,6,7);/q;-1;+3/p-2 |
InChI-Schlüssel |
CKNXVUIIQWLEGC-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C(CC(=O)[O-])C[NH-].[Ni+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




